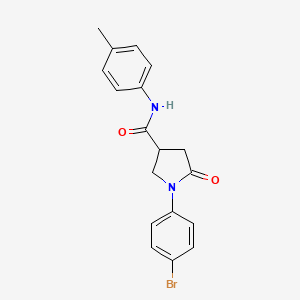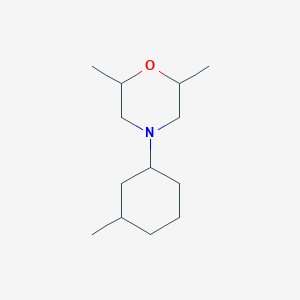![molecular formula C16H16N2O4S B5230582 N-{2-[(2-furylmethyl)thio]ethyl}-3-(4-nitrophenyl)acrylamide](/img/structure/B5230582.png)
N-{2-[(2-furylmethyl)thio]ethyl}-3-(4-nitrophenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{2-[(2-furylmethyl)thio]ethyl}-3-(4-nitrophenyl)acrylamide, commonly known as Furanone C-30, is a synthetic compound that has gained significant attention in scientific research due to its unique properties and potential applications. Furanone C-30 is an acrylamide derivative that has a furanone moiety and a nitrophenyl group attached to it.
作用机制
The mechanism of action of Furanone C-30 is not fully understood. However, it has been proposed that Furanone C-30 inhibits the function of LuxR-type transcriptional regulators, which are involved in the quorum sensing mechanism. It has also been suggested that Furanone C-30 disrupts the bacterial cell membrane, leading to cell death.
Biochemical and Physiological Effects:
Furanone C-30 has been shown to have minimal toxicity in mammalian cells and is relatively stable under physiological conditions. It has also been shown to have low solubility in water, which can limit its use in certain applications.
实验室实验的优点和局限性
The advantages of using Furanone C-30 in lab experiments include its anti-biofilm and anti-quorum sensing activities, which can potentially be used to develop new antibacterial agents. However, the limitations of using Furanone C-30 include its low solubility in water and the lack of understanding of its mechanism of action.
未来方向
There are several future directions for the study of Furanone C-30, including:
1. Further investigation of its mechanism of action and potential molecular targets.
2. Development of more efficient synthesis methods to increase the yield and purity of Furanone C-30.
3. Evaluation of its potential applications in the treatment of bacterial infections and inflammatory diseases.
4. Investigation of its potential use as a coating material to prevent biofilm formation on medical devices.
Conclusion:
Furanone C-30 is a synthetic compound that has shown promising results in scientific research due to its unique properties and potential applications. Its anti-biofilm and anti-quorum sensing activities make it a potential candidate for the development of new antibacterial agents. However, further research is needed to fully understand its mechanism of action and potential applications.
合成方法
The synthesis of Furanone C-30 involves the reaction of 2-(furan-2-ylmethylthio) ethanamine with 3-(4-nitrophenyl)acrylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction mixture is then purified using column chromatography to obtain the pure product. The yield of this synthesis method is around 60-70%.
科学研究应用
Furanone C-30 has been extensively studied in scientific research due to its potential applications in various fields. It has shown promising results in the following areas:
1. Anti-biofilm activity: Furanone C-30 has been shown to inhibit the formation of biofilms in various bacterial species, including Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus.
2. Anti-quorum sensing activity: Furanone C-30 has been shown to disrupt the quorum sensing mechanism in various bacterial species, which is responsible for the regulation of virulence factors and biofilm formation.
3. Anti-inflammatory activity: Furanone C-30 has been shown to reduce the production of pro-inflammatory cytokines in macrophages, which can potentially be used to treat inflammatory diseases.
属性
IUPAC Name |
(E)-N-[2-(furan-2-ylmethylsulfanyl)ethyl]-3-(4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S/c19-16(17-9-11-23-12-15-2-1-10-22-15)8-5-13-3-6-14(7-4-13)18(20)21/h1-8,10H,9,11-12H2,(H,17,19)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSORQKUCURETKU-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CSCCNC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)CSCCNC(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[(2-furylmethyl)thio]ethyl}-3-(4-nitrophenyl)acrylamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{[(5-hydroxy-1-naphthyl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B5230510.png)
![methyl 2-{[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B5230520.png)
![1-{2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate](/img/structure/B5230534.png)
![ethyl 1-[(3-chloro-4-ethoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B5230540.png)



![1-[4-(benzyloxy)benzyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B5230575.png)

![N-(2,6-dichlorophenyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide](/img/structure/B5230586.png)
![N-(4-fluorophenyl)-N'-{2-[4-(2-naphthylsulfonyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B5230594.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(2-naphthyloxy)acetamide](/img/structure/B5230607.png)
